![molecular formula C18H12O B14678025 Benzo[c]phenanthren-5-ol CAS No. 38063-26-2](/img/structure/B14678025.png)
Benzo[c]phenanthren-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]phenanthren-5-ol is a polycyclic aromatic hydrocarbon with the molecular formula C18H12O. It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthren-5-ol typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at 75°C. This reaction forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO at 75°C . Other synthetic routes include the Wohl–Aue method, Beirut method, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c]phenanthren-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones.
Aplicaciones Científicas De Investigación
Benzo[c]phenanthren-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of benzo[c]phenanthren-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[a]phenazin-5-ol
- Phenanthrene
- Benzo[a]pyren-1-ol
Uniqueness
Benzo[c]phenanthren-5-ol is unique due to its specific arrangement of fused benzene rings and the presence of a hydroxyl group at the 5-position. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Propiedades
Número CAS |
38063-26-2 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
benzo[c]phenanthren-5-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,19H |
Clave InChI |
UMOJHXIEHWBCOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


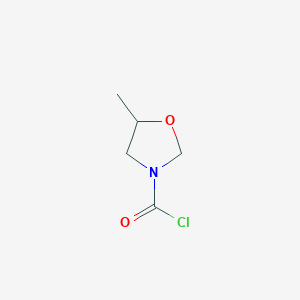
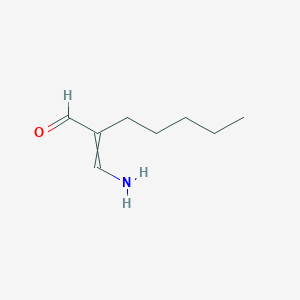
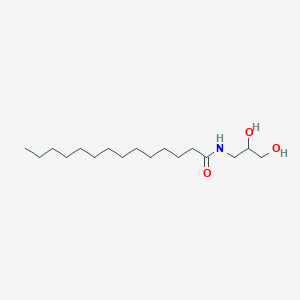
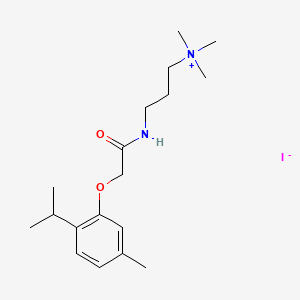
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)

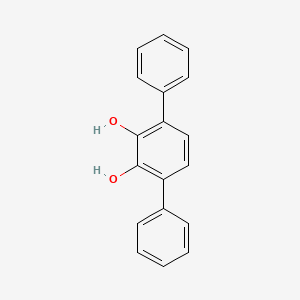
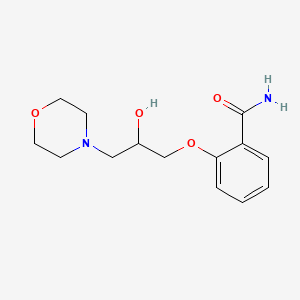
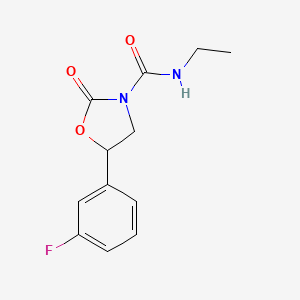
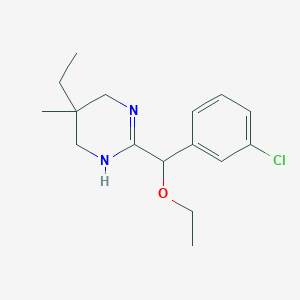

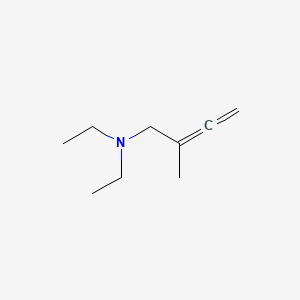
![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
